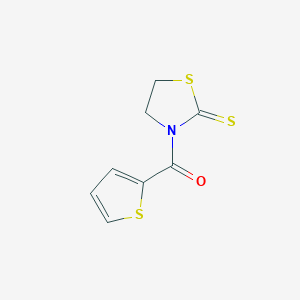

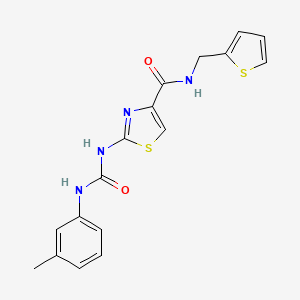

3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of thiazolidine, which is a heterocyclic compound that contains sulfur and nitrogen . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Synthesis Analysis

While specific synthesis methods for “3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione” were not found, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-thienylcarbonyl)thioacetanilides can be synthesized through condensation reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis : The compound has been utilized in the synthesis of structurally complex molecules. For instance, it was involved in the formation of a compound with potential for crystal structure analysis, highlighting its utility in organic chemistry and materials science (Sun et al., 2006).

Desulfurization–Oxygenation Methods : Researchers have developed efficient methods for desulfurization–oxygenation of thiazolidine-2-thiones using propylene oxide and microwave irradiation. This indicates its potential in creating chiral thiazolidin-2-ones and oxazolidin-2-ones (Minor-Villar et al., 2012).

Quantum Chemical Study : Quantum chemical studies have been conducted on similar compounds, providing insights into their electronic structure and bond orders. Such studies are valuable for understanding the molecular properties of these compounds (Ye, 1998).

Chemoselectivity in Reactions : The thiazolidine-2-thione structure has been observed to exhibit chemoselectivity in certain reactions, such as N-acylation and S-alkylation, which is significant for organic synthesis (Fujita et al., 1981).

Colorimetric Reagent for Copper Detection : A derivative of thiazolidine-2-thione has been used as a colorimetric reagent for copper detection in water, demonstrating its application in analytical chemistry (Stiff, 1972).

Synthesis of Functionalized Thiazolidine-2-thiones : A novel multicomponent reaction involving primary amines, carbon disulfide, and γ-bromocrotonates has been used to synthesize thiazolidine-2-thiones, illustrating the compound's versatility in organic synthesis (Halimehjani et al., 2021).

Thermochemical Studies : Experimental and theoretical studies on the structures and enthalpies of formation of thiazolidine-2-thiones have provided valuable data for understanding their stability and reactivity (Roux et al., 2009).

Chiral Imide Auxiliaries in Medicinal Chemistry : Thiazolidine-2-thione auxiliaries have been reviewed for their applications in synthesizing various natural products, indicating their importance in medicinal chemistry (Morales-Nava & Olivo, 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Compounds with similar structures have shown various effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

(2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGVXCMEPFZSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)

![2-(3,5-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2353972.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)

![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)